Phlinoside A
Description
Structure
2D Structure
Properties
IUPAC Name |
[4-[4,5-dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O20/c1-14-24(43)27(46)32(55-34-28(47)26(45)25(44)21(12-36)51-34)35(50-14)54-31-29(48)33(49-9-8-16-3-6-18(39)20(41)11-16)52-22(13-37)30(31)53-23(42)7-4-15-2-5-17(38)19(40)10-15/h2-7,10-11,14,21-22,24-41,43-48H,8-9,12-13H2,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRRSTAVRUERNC-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128988-14-7 | |
| Record name | Phlinoside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128988147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Occurrence, Distribution, and Ethnopharmacological Context of Phlinoside a
Natural Occurrence of Phlinoside A in Plant Species
Identification of this compound in Specific Botanical Genera and Species
This compound belongs to the class of phenylethanoid glycosides, a group of compounds characterized by a phenylethanoid aglycone linked to one or more sugar moieties. Scientific investigations have successfully isolated this compound from several species within the Phlomis genus. Notably, this compound, along with related compounds like Phlinoside B, C, D, and E, has been identified in Phlomis linearis scispace.comuzh.chdergipark.org.tr. Further studies have also reported the presence of Phlinoside C and E in Phlomis physocalyx dergipark.org.tr, and Phlinoside F, another related phenylethanoid glycoside, has been isolated from Phlomis angustissima neu.edu.trresearchgate.net. This compound is also recognized as a representative compound within a broader classification of triglycosidic phenylethanoids found in various Phlomis species thieme-connect.comthieme-connect.com. The Phlomis genus itself is a member of the Lamiaceae (mint) family ncsu.eduwikipedia.org.
Geographical Distribution and Ecological Considerations of Source Plants
The genus Phlomis exhibits a wide geographical distribution, primarily spanning the Mediterranean region and extending eastward across Central Asia to China researchgate.netncsu.eduwikipedia.orguio.no. Species within this genus are found across Asia, Southern Europe, and North Africa ncsu.edudergipark.org.trjrespharm.com. Specific ecological considerations vary among species; for instance, Phlomis russeliana and Phlomis armeniaca have been observed in diverse habitats including forest clearings, along roadsides, and in rocky, stony regions, often on slopes with specific exposures ncsu.edu. In Egypt, Phlomis aurea is endemic to the Saint Katherine Protectorate in South Sinai with a narrow geographic distribution but a wide ecological range, while Phlomis floccosa has a broader distribution along the coastal western Mediterranean coast ekb.eg. Phlomis nubilans is noted as a rare endemic species found only in the Nuratau range of Uzbekistan researchgate.net. The genus generally thrives in areas that can range from arid to Mediterranean climates, often adapting to varied soil conditions and altitudes ncsu.eduekb.eg.
Traditional Medicinal Uses of this compound-Containing Plants
Historical and Ethnopharmacological Documentation
Plants belonging to the Phlomis genus have a long-standing history of use in traditional medicine systems across various cultures. These species are frequently consumed as herbal teas, valued for their distinct flavor and aroma researchgate.netncsu.edu. Historically, various parts of Phlomis plants, including leaves and flowers, have been utilized for their perceived therapeutic properties ncsu.edudergipark.org.tr. Ethnopharmacological studies document their use in regions such as Turkey, Iran, Greece, and other Mediterranean countries ncsu.edudergipark.org.trfrontiersin.org. The traditional applications are often rooted in the belief that these plants possess stimulant, tonic, and digestive properties ncsu.edujrespharm.comtandfonline.comwho.int.
Relation to Specific Therapeutic Applications in Traditional Medicine Systems
In traditional medicine, Phlomis species, and by extension the compounds they contain like this compound, have been employed for a range of health applications. They are commonly used as herbal teas to support digestion and to alleviate symptoms associated with gastritis and ulcers ncsu.edu. Furthermore, these plants have been traditionally utilized as stimulants and tonics, and for treating conditions such as hemorrhoids ncsu.edudergipark.org.tr. External applications have included remedies for respiratory disorders and wound healing ncsu.edu. Some Phlomis species are also documented in folk medicine for their potential antidiarrheal, immunosuppressive, antimutagenic, antipyretic, and free radical scavenging properties ncsu.edu. Their use in addressing issues like inflammation, pain, and promoting tissue health has also been noted tandfonline.comwho.int.
Compound Identification Table
Advanced Methodologies for Isolation and Purification of Phlinoside a
Current Techniques for Extraction of Phlinoside A from Plant Matrices
Extraction is the initial phase, aiming to solubilize and separate this compound from the plant material. This process is highly dependent on the compound's polarity and stability, as well as the nature of the plant matrix.
Traditional solvent-based extraction methods remain foundational in isolating phytochemicals like this compound. These methods leverage the differential solubility of compounds in various solvents to achieve separation.
Maceration: This conventional technique involves soaking the plant material in a solvent (e.g., ethanol (B145695), methanol (B129727), or aqueous mixtures) at room temperature for an extended period, often with agitation. While simple, it can be time-consuming and may lead to the degradation of thermolabile compounds if elevated temperatures are used to speed up the process mdpi.comnih.govnih.gov.
Soxhlet Extraction: This method uses continuous extraction with a solvent, allowing for efficient recovery of compounds. However, it requires prolonged heating, which can be detrimental to heat-sensitive compounds like this compound mdpi.commdpi.com.
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): These techniques utilize common solvents at elevated temperatures and pressures, significantly increasing extraction efficiency and reducing extraction time. The elevated pressure maintains the solvent in a liquid state above its boiling point, enhancing its ability to wet the matrix, solubilize compounds, and increase diffusion rates. This method offers faster extraction and potentially higher yields compared to conventional methods mdpi.comnih.govmdpi.comresearchgate.netresearchgate.net. For instance, PLE can reduce extraction times to minutes while using less solvent than traditional methods nih.govmdpi.com.
Solvent Polarity: The choice of solvent polarity is crucial. Aqueous ethanol solutions, particularly at concentrations like 30% or 70%, have been found to be effective for extracting phenylethanoid glycosides, a class to which this compound belongs mdpi.com. The combination of water and ethanol can improve the extraction efficiency by disrupting plant cell walls and enhancing the solubility of a broader range of compounds mdpi.comresearchgate.net.
In line with sustainable chemistry principles, green extraction technologies aim to minimize environmental impact by reducing solvent consumption, energy use, and waste generation, while often improving extraction efficiency mdpi.comchemmethod.comuma.pt.
Ultrasound-Assisted Extraction (UAE): This method employs ultrasonic waves to create cavitation bubbles, which enhance solvent penetration into the plant matrix and disrupt cell walls. UAE typically results in faster extraction, lower energy consumption, and improved yields compared to conventional methods. It is particularly effective for heat-sensitive compounds due to shorter extraction times and potentially lower operating temperatures mdpi.commdpi.comresearchgate.netchemmethod.comuma.ptexplorationpub.com.
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and plant material, leading to efficient extraction. This technique offers significantly shorter extraction times and can improve yields compared to traditional methods. It is noted that MAE can be more effective than UAE in terms of yield and speed mdpi.commdpi.comresearchgate.netexplorationpub.com.
Supercritical Fluid Extraction (SFE): While not explicitly detailed for this compound in the provided search results, SFE, typically using supercritical CO2, is a recognized green extraction technology. It operates at low temperatures, which is beneficial for thermolabile compounds, but can be time-consuming due to slow diffusion mdpi.commdpi.comchemmethod.comwordpress.com.
Table 1: Comparison of Extraction Techniques for Phytochemicals
| Technique | Principle | Advantages | Disadvantages | Relevance to this compound |
| Maceration | Soaking plant material in solvent at room temperature. | Simple, low cost. | Time-consuming, potentially lower yield. | Moderate |
| Soxhlet Extraction | Continuous extraction with heated solvent. | Efficient solvent use. | Prolonged heating may degrade thermolabile compounds. | Low to Moderate |
| Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) | Uses solvents at elevated temperature and pressure. | Faster, higher yields, reduced solvent use, efficient wetting and diffusion. | Requires specialized equipment. | High |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to enhance mass transfer and cell disruption. | Faster, lower energy, improved yield, minimal damage to thermolabile compounds. | Scalability can be a challenge. | High |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating and extraction. | Very fast, efficient, improved yields, lower solvent volumes. | Potential for localized overheating if not controlled. | High |
| Supercritical Fluid Extraction (SFE) | Uses supercritical fluids (e.g., CO2) as solvents. | Low temperature operation, environmentally friendly. | Slow diffusion, requires high pressure equipment, can be costly. | Potential |
The isolation and purification of this compound typically commence with the extraction of the target compound from its natural source, followed by a series of chromatographic steps designed to separate it from other co-occurring metabolites.
Extraction Techniques: Initial extraction often employs polar solvents to solubilize glycosidic compounds. Common solvents include methanol, ethanol, or aqueous mixtures thereof. Techniques such as maceration, sonication, or accelerated solvent extraction (ASE) are utilized to maximize the recovery of this compound from the plant matrix mdpi.comjpionline.org. For instance, extraction with methanol or ethanol has been a standard approach for isolating phenylethanoid glycosides from various plant sources jpionline.orgresearchgate.net.
Chromatographic Purification: Following extraction, crude extracts are subjected to various chromatographic methods for purification.
Column Chromatography: Traditional column chromatography, utilizing stationary phases such as silica (B1680970) gel or Sephadex LH-20, is frequently employed for initial fractionation. Elution is typically performed using solvent gradients, often involving mixtures of less polar solvents (e.g., dichloromethane, ethyl acetate) with more polar solvents (e.g., methanol, water) mdpi.comneu.edu.trtubitak.gov.tr.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a cornerstone for achieving high purity. Reversed-phase HPLC, commonly using C18 columns, is particularly effective for separating compounds with varying polarities. Mobile phases typically consist of water-acetonitrile or water-methanol gradients, often with the addition of a small amount of acid or buffer to improve peak shape and separation researchgate.netmdpi.comscielo.br.
High-Speed Countercurrent Chromatography (HSCC): This technique offers an alternative for separating complex mixtures, especially those with a wide range of polarities, by exploiting differences in partition coefficients between two immiscible liquid phases researchgate.netscielo.org.co.
Hybrid Techniques for Characterization During Isolation: To guide the purification process and confirm the identity of fractions, hyphenated techniques are invaluable. Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) allows for the detection and preliminary identification of compounds based on their mass-to-charge ratio and fragmentation patterns scielo.brnews-medical.netmdpi.com. Similarly, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provides immediate structural information on separated components, facilitating the identification of target compounds like this compound in real-time mdpi.com.
Illustrative Isolation Data: While specific data for this compound is not universally detailed, studies on closely related compounds offer insight. For example, Phlinoside D, isolated from Lamium album, was obtained using Sephadex LH-20 column chromatography followed by preparative HPLC, yielding 38.8 mg of the pure compound with a retention time of 33.50–34.00 min mdpi.com. Such yields and chromatographic parameters serve as benchmarks for the isolation of this compound.
Table 1: Common Isolation and Purification Techniques for Phenolic Glycosides
| Technique | Stationary Phase / Mobile Phase Components | Typical Application |
| Solid-Liquid Extraction | Methanol, Ethanol, Ethyl Acetate, Water | Initial extraction of compounds from plant material |
| Column Chromatography | Silica Gel, Sephadex LH-20 / CHCl₃-MeOH-H₂O, EtOAc-MeOH-H₂O gradients | Fractionation, preliminary purification |
| Preparative HPLC | C₁₈ Reversed-Phase / Acetonitrile-Water, Methanol-Water gradients | High-purity isolation of individual compounds |
| High-Speed CCC | Biphasic solvent systems (e.g., EtOAc-BuOH-H₂O) | Separation of compounds with a wide range of polarities |
| LC-MS/MS | HPLC coupled with Mass Spectrometry | Identification and characterization during purification |
| LC-NMR | HPLC coupled with NMR Spectroscopy | Real-time structural elucidation of separated components |
Quality Control and Reproducibility in this compound Isolation
Ensuring the quality and reproducibility of isolated this compound relies on a suite of analytical techniques and adherence to stringent quality control (QC) protocols.
Analytical Techniques for Identification and Purity Assessment:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the structure of this compound, providing information on the number and type of protons and carbons, as well as their chemical environments. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for confirming the connectivity of atoms and assigning the complete structure scielo.brmdpi.comuba.arresearchgate.net.
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the accurate molecular weight and elemental composition of this compound. LC-MS/MS provides fragmentation data that further supports structural identification and can also be used for purity assessment by detecting impurities scielo.brnews-medical.netmdpi.comuba.ar.
High-Performance Liquid Chromatography (HPLC): HPLC, typically with UV-Vis detection (HPLC-DAD), is the primary method for assessing the purity of the isolated compound. It quantifies this compound by measuring peak area relative to impurities, providing a purity percentage. Characteristic retention times (Rt) under defined chromatographic conditions serve as an important identifier mdpi.comscielo.bruba.ar.
Other Spectroscopic Methods: Infrared (IR) spectroscopy can provide information about functional groups present in the molecule . Optical rotation measurements are also employed to confirm the stereochemistry of chiral compounds mdpi.com.
Ensuring Reproducibility and Quality:
Method Validation: All analytical methods used for QC must be validated to ensure specificity, sensitivity, accuracy, precision, linearity, and robustness solubilityofthings.comwikipedia.org.
Internal Quality Control (IQC): IQC procedures are implemented to monitor the performance of analytical systems. This includes regular analysis of control samples with known concentrations, blank analyses to detect contamination, and parallel sample analyses to assess precision chiuvention.comoiv.intfao.org. Quality control charts are often used to track results over time and identify deviations from expected performance chiuvention.com.
Standardization: Strict adherence to standardized operating procedures (SOPs) for extraction, purification, and analysis is paramount for reproducibility fao.org. This includes precise control over solvent quality, chromatographic parameters (e.g., column type, mobile phase composition, flow rate, temperature), and instrument calibration solubilityofthings.comwikipedia.org.
Documentation: Comprehensive documentation of all experimental steps, analytical data, and QC results is essential for traceability and accountability, forming the basis for reproducible outcomes solubilityofthings.com.
Table 2: Analytical Techniques for Quality Control of this compound
| Technique | Primary Role in QC | Information Provided |
| ¹H NMR | Structural Identification, Purity Assessment | Chemical shifts, coupling constants, integration values indicating proton environments and numbers. |
| ¹³C NMR | Structural Identification | Chemical shifts indicating carbon environments, number of carbons. |
| 2D NMR (COSY, HSQC, HMBC) | Confirmation of Structure, Connectivity | Detailed structural elucidation, assignment of signals, confirmation of proton-carbon and proton-proton correlations. |
| Mass Spectrometry (MS) | Molecular Weight Determination, Identification | Molecular ion peak ([M+H]⁺, [M-H]⁻), accurate mass (HRMS), fragmentation patterns for structural confirmation. |
| LC-MS/MS | Purity Assessment, Identification | Retention time, mass spectrum, fragmentation patterns, detection of co-eluting impurities. |
| HPLC-DAD | Purity Assessment, Quantification | Retention time, UV-Vis spectrum, peak purity analysis, quantitative determination of this compound concentration. |
| Optical Rotation | Chirality Confirmation | Specific rotation value, confirming the enantiomeric purity or configuration of chiral centers. |
Compound List:
this compound
Phlinoside D
Biosynthetic Pathways and Regulation of Phlinoside a Production
Elucidation of Precursor Pathways for Phlinoside A Biosynthesis
The structural complexity of this compound suggests its origins lie within core plant metabolic pathways that generate aromatic compounds and sugars.
The phenylpropanoid pathway is a central metabolic route responsible for the synthesis of a vast array of plant secondary metabolites, including lignin, flavonoids, and phenolic acids nih.govtaylorandfrancis.commdpi.comfrontiersin.org. This pathway originates from the aromatic amino acid phenylalanine, which is produced via the shikimate pathway mdpi.comnih.govresearchgate.netfrontiersin.org. Phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) taylorandfrancis.comresearchgate.net. Cinnamic acid then undergoes a series of enzymatic modifications, including hydroxylation and CoA ligation, to yield hydroxycinnamic acids such as p-coumaric acid, ferulic acid, and caffeic acid mdpi.comresearchgate.net. These hydroxycinnamic acids, particularly caffeic acid, are critical precursors for the acyl groups found in many phenylethanoid glycosides, including the likely caffeoyl moiety in this compound thieme-connect.comscience.gov. The phenylpropanoid pathway thus provides the aromatic backbone and the characteristic caffeoyl ester functionality essential for this compound's structure.
The shikimate pathway serves as the fundamental precursor pathway for the biosynthesis of all aromatic compounds in plants, including the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan mdpi.comnih.govresearchgate.netfrontiersin.org. This pathway channels a significant portion of fixed carbon into the production of these essential building blocks nih.govfrontiersin.org. For the synthesis of this compound, the primary contribution of the shikimate pathway is the production of phenylalanine taylorandfrancis.comnih.govresearchgate.netfrontiersin.org. Phenylalanine is the direct substrate for the phenylpropanoid pathway, initiating the cascade that ultimately leads to the formation of the phenylethanol aglycone and the caffeoyl moiety characteristic of this compound thieme-connect.comscience.gov. Therefore, the shikimate pathway is indispensable, providing the foundational aromatic carbon skeletons required for this compound biosynthesis.
Table 1: Key Precursor Metabolites in this compound Biosynthesis
| Pathway | Key Metabolite(s) | Role in this compound Biosynthesis |
| Shikimate Pathway | Phenylalanine | Primary aromatic precursor for the phenylpropanoid pathway. |
| Phenylpropanoid Pathway | Cinnamic Acid | Initial product from phenylalanine, leading to hydroxycinnamic acids. |
| Phenylpropanoid Pathway | Caffeic Acid | Likely precursor for the caffeoyl moiety attached to sugar residues. |
Identification and Characterization of Key Biosynthetic Enzymes
The assembly of this compound from its precursors involves a suite of enzymes that catalyze specific biochemical transformations, including glycosylation and acylation.
Glycosyltransferases (GTs) are a large and diverse class of enzymes responsible for catalyzing the transfer of a sugar moiety from an activated sugar donor (typically a nucleotide sugar) to an acceptor molecule, forming a glycosidic bond nih.govsigmaaldrich.comuzh.chfrontiersin.org. In the biosynthesis of this compound, glycosyltransferases are essential for attaching the sugar units (e.g., glucose, rhamnose) to the phenylethanol aglycone and potentially linking multiple sugars together thieme-connect.comscience.gov. These enzymes exhibit specificity for both the sugar donor and the acceptor molecule, dictating the precise structure and linkage of the glycosidic bonds formed sigmaaldrich.comuzh.chfrontiersin.org. The regio- and stereospecificity of glycosyltransferases ensures the correct assembly of the complex glycostructures present in this compound.
Phenylethanoid glycosides, including this compound, often feature acyl groups esterified to their sugar residues, with the caffeoyl group being particularly common thieme-connect.comscience.gov. Acyltransferases are the enzymes responsible for catalyzing the transfer of these acyl groups from activated acyl donors (such as acyl-CoAs) to acceptor molecules, typically hydroxyl groups on the sugar moieties. In the context of this compound, specific acyltransferases would be responsible for attaching the caffeoyl moiety, derived from caffeic acid, to the glycosylated phenylethanol backbone, contributing significantly to the compound's final structure and properties.
Beyond glycosylation and acylation, the biosynthesis of complex secondary metabolites like this compound may involve other enzymatic modifications to fine-tune the molecule's structure. Oxidoreductases, which catalyze oxidation-reduction reactions, are frequently involved in various steps of secondary metabolism, including hydroxylation, epoxidation, and dehydrogenation frontiersin.org. Other enzyme classes, such as methyltransferases, isomerases, and lyases, could also play roles in modifying intermediate compounds or the final this compound structure. While specific oxidoreductases or other modifying enzymes directly involved in this compound biosynthesis have not been extensively detailed in the provided literature, their involvement in general phenylpropanoid and glycoside metabolism suggests their potential participation in generating the complete this compound molecule.
Table 2: Key Enzyme Classes in this compound Biosynthesis
| Enzyme Class | Primary Role in this compound Biosynthesis |
| Glycosyltransferases | Catalyze the transfer of sugar moieties, forming glycosidic bonds. |
| Acyltransferases | Facilitate the incorporation of acyl groups, such as the caffeoyl moiety. |
| Oxidoreductases | Potentially involved in hydroxylation, oxidation, or reduction steps. |
| Other Modifying Enzymes | May catalyze various transformations like methylation or isomerization. |
Compound List:
this compound
Phenylalanine
Tyrosine
Tryptophan
Cinnamic Acid
p-Coumaric Acid
Ferulic Acid
Caffeic Acid
Glucose
Rhamnose
Structural Elucidation and Stereochemical Characterization of Phlinoside a
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
NMR spectroscopy is indispensable for unraveling the complex structures of natural products like Phlinoside A. It provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms within the molecule.
One-Dimensional NMR (¹H, ¹³C) Data Analysis
One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, provide the foundational data for structure elucidation. The ¹H NMR spectrum reveals the number, chemical environment, and connectivity of protons through their chemical shifts, integration values, and splitting patterns (multiplicities). Key signals typically observed in phenylpropanoid glycosides include those for aromatic protons, hydroxyl groups, anomeric protons of the sugar units, aliphatic protons of the sugar rings, and methyl protons of deoxy sugars like rhamnose.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. It identifies different types of carbon atoms, such as quaternary carbons, methine carbons, methylene (B1212753) carbons, and methyl carbons. The chemical shifts of ¹³C signals are highly characteristic of the functional groups and structural motifs present, including carbonyl carbons, anomeric carbons, aromatic carbons, and carbons within the sugar rings. For this compound, the ¹³C NMR spectrum would display signals corresponding to the aglycone's phenyl ring and side chain, as well as distinct signals for each carbon atom in the three sugar residues (e.g., glucose and rhamnose).
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Components
| Feature / Atom Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notes |
| Aglycone (Phenylethanoid) | |||
| Aromatic Protons | 6.5-7.2 | 110-160 | Signals for dihydroxyphenyl moiety. |
| Methylene Protons (CH₂) | 2.7-3.0 | 30-40 | Adjacent to phenyl ring and oxygen. |
| Hydroxyl Protons (OH) | Variable (broad) | - | Exchangeable, position depends on solvent and concentration. |
| Sugar Moieties | |||
| Anomeric Protons (H-1) | 4.3-5.4 | 100-105 | Characteristic doublet with coupling constant indicating β or α linkage. |
| Sugar Ring Protons (H-2 to H-6) | 3.0-4.5 | 60-80 | Complex splitting patterns provide connectivity information. |
| Methyl Protons (Rhamnose) | ~1.0-1.3 | ~15-20 | Doublet for the C-6 methyl group of rhamnose. |
| Carbonyl Carbon (Ester) | - | ~165-170 | Associated with the caffeoyl or feruloyl group. |
| Olefinic Carbons (C=C) | ~6.0-7.5 | ~145-160 | Part of the unsaturated acyl chain. |
Note: Specific assignments and values are highly dependent on the solvent and experimental conditions. Data presented are typical ranges for similar compounds.
Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To establish the precise connectivity and spatial relationships between atoms, various two-dimensional NMR techniques are employed:
COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton coupling networks, allowing the tracing of spin systems within the molecule. This is crucial for connecting adjacent protons in both the aglycone and the sugar units, confirming the sequence of monosaccharides and the attachment points of glycosidic bonds.
HMQC (Heteronuclear Multiple-Quantum Correlation) / HSQC (Heteronuclear Single-Quantum Correlation): These techniques correlate directly bonded proton and carbon atoms. HMQC/HSQC spectra are essential for assigning ¹³C signals based on their attached protons, thereby confirming the carbon backbone of the aglycone and the sugar residues.
HMBC (Heteronuclear Multiple-Bond Correlation): HMBC is a powerful tool for establishing long-range correlations (typically 2-3 bonds) between protons and carbons. It is particularly vital for identifying glycosidic linkages by showing correlations between anomeric protons (or carbons) of one sugar unit and the hydroxyl-bearing carbons of another sugar unit or the aglycone. HMBC also helps in confirming the position of acyl groups, such as the caffeoyl moiety, on the sugar backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are close in proximity, regardless of whether they are directly bonded. This technique is critical for determining the relative stereochemistry of protons, especially within the sugar rings and at the glycosidic linkages. By analyzing NOESY cross-peaks, researchers can infer the spatial orientation of substituents and confirm the configuration of the glycosidic bonds (e.g., α or β).
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry provides critical information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pathways, which aid in structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to within a few parts per million). This allows for the unambiguous determination of the molecular formula of this compound. For instance, HRMS data can confirm a molecular formula such as C₃₅H₄₆O₂₀, as indicated for this compound. mzcloud.org
Tandem Mass Spectrometry (MS/MS) for Glycosidic Linkage Sequence
Tandem mass spectrometry (MS/MS) involves fragmenting a selected parent ion and analyzing the resulting fragment ions. For glycosides like this compound, MS/MS provides valuable information about the sequence of monosaccharide units and the nature of the glycosidic linkages. Common fragmentation pathways include:
Glycosidic Bond Cleavage: This results in the loss of intact sugar units or aglycone fragments.
Cross-Ring Cleavage: Fragmentation within the sugar rings can reveal the substitution patterns and linkage points.
Loss of Acyl Groups: If an acyl group is present (e.g., caffeoyl), its loss can also be observed.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) has also been employed, often yielding protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, and fragments that help in identifying the sugar composition and linkages. uzh.chtubitak.gov.truzh.ch
Table 2: Representative Mass Spectrometry Data for this compound
| Technique | Ion Type | m/z Value | Formula / Interpretation | Source |
| HRMS | [M+H]⁺ | 771.2770 | C₃₅H₄₇O₂₀ (calculated) | mzcloud.org |
| FAB-MS | [M-H]⁻ | 768.5 | C₃₅H₄₆O₂₀ (calculated) | uzh.ch |
| FAB-MS | [M+H]⁺ | 1291 | C₅₉H₇₁O₂₄ (dodecaacetate derivative) | uzh.ch |
Note: The provided m/z values are indicative and may vary based on specific experimental conditions and the exact derivative analyzed.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups through characteristic absorption bands. For this compound, key absorption bands are expected for:
O-H stretching (broad band) around 3200-3600 cm⁻¹ due to hydroxyl groups in the sugars and aglycone.
C-H stretching in aliphatic and aromatic regions.
C=O stretching of the ester linkage (e.g., caffeoyl group) typically around 1690-1730 cm⁻¹.
C=C stretching in the unsaturated acyl chain and aromatic rings, often around 1600-1650 cm⁻¹.
Aromatic ring vibrations around 1500-1600 cm⁻¹.
C-O stretching in glycosidic linkages and alcohols. uzh.chtubitak.gov.trdergipark.org.tr
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is sensitive to conjugated systems and aromatic rings. This compound, with its phenylpropanoid structure and potentially a caffeoyl or feruloyl moiety, exhibits characteristic absorption maxima in the UV region. These absorptions are indicative of π→π* transitions in the aromatic rings and the conjugated carbonyl system. Typical absorption maxima for such compounds are observed in the range of 200-350 nm, often showing multiple bands associated with different chromophores. dergipark.org.tregyankosh.ac.in
Compound List:
this compound
Glucose
Rhamnose
Caffeoyl group
Feruloyl group (potentially in related compounds)
Mechanistic Investigations of Phlinoside A S Biological Activities
Molecular Mechanisms of Action in Cellular Systems
Modulation of Signal Transduction Pathways (e.g., IL-1β/IKB-α/NF-KB signaling pathway)
The anti-inflammatory properties of phenylethanoid glycosides, the class of compounds to which Phlinoside A belongs, are often linked to their ability to suppress key inflammatory signaling cascades. ljmu.ac.uk One of the most critical pathways in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govd-nb.info
In a typical inflammatory response, a cytokine like Interleukin-1β (IL-1β) binds to its receptor, initiating a series of intracellular events. nih.govplos.org This leads to the activation of the IκB kinase (IKK) complex. nih.govplos.org The activated IKK then phosphorylates the inhibitory protein IκBα (Inhibitor of kappa B alpha). This phosphorylation marks IκBα for degradation, releasing the NF-κB p50/p65 heterodimer. nih.govresearchgate.net Once freed, NF-κB translocates from the cytoplasm into the nucleus, where it binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. nih.govd-nb.inforesearchgate.net
While direct studies on this compound are limited, the closely related phenylethanoid glycoside, Verbascoside (B1683046), provides a strong model for its likely mechanism. Research has shown that Verbascoside effectively inhibits the NF-κB pathway by preventing the phosphorylation of IKKα/β, which in turn blocks the subsequent phosphorylation and degradation of IκBα. nih.govscispace.com This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of NF-κB-dependent inflammatory genes. nih.govresearchgate.netresearchgate.netscilit.com It is hypothesized that this compound shares this mechanism, exerting its anti-inflammatory effects by intervening at a crucial checkpoint in the IL-1β/IKB-α/NF-κB signaling cascade.
Regulation of Gene Expression and Protein Synthesis
This compound's influence on signal transduction pathways directly translates to the regulation of gene expression and subsequent protein synthesis. Its most well-documented effect in this area is on the expression of the MUC5AC gene. Studies have shown that this compound can regulate the gene expression and production of MUC5AC, a major mucin protein found in the airways. biomolther.org The overexpression of MUC5AC is a hallmark of chronic inflammatory airway diseases, and its regulation is often tied to the NF-κB pathway. nih.govnih.govbiomolther.org
By inhibiting the NF-κB signaling pathway, this compound is presumed to suppress the transcription of a variety of NF-κB target genes. nih.gov This includes genes encoding for pro-inflammatory proteins such as TNF-α, IL-1β, IL-6, and Prostaglandin (B15479496) E2 (PGE2). nih.govd-nb.info This regulatory action reduces the synthesis of these key inflammatory mediators, thereby controlling the inflammatory response at the genetic level. The process of turning genes "on" or "off" is a fundamental control point for cellular function, and by influencing transcription factors like NF-κB, compounds like this compound can have a significant impact on the profile of proteins a cell produces. scispace.commdpi.com
Effects on Cellular Metabolism and Energy Homeostasis
Based on a review of the available scientific literature, the specific effects of this compound on cellular metabolism and energy homeostasis have not been characterized. Cellular metabolism involves complex and highly regulated pathways, such as glycolysis and oxidative phosphorylation, to maintain energy balance (homeostasis), primarily by managing the ratio of ATP to ADP and AMP. researchgate.netmdpi.com While some natural compounds are known to influence these pathways, research has not yet established a direct role for this compound in regulating cellular energy production or nutrient utilization. scientificarchives.commeresearch.org.ukmdpi.combmglabtech.com
Enzyme and Receptor Interactions
Inhibition of Matrix Metalloproteinases (MMPs: MMP1, MMP3, MMP9)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation of extracellular matrix components. nih.gov MMP-1 (Collagenase-1), MMP-3 (Stromelysin-1), and MMP-9 (Gelatinase B) are particularly relevant in inflammatory conditions and cancer, where their activity can promote tissue remodeling, cell migration, and invasion. nih.govnih.gov
Direct experimental data on the inhibition of MMP-1, MMP-3, and MMP-9 by this compound is not currently available in the scientific literature. However, studies on structurally similar flavonoid glycosides suggest that this class of compounds possesses MMP inhibitory activity. For example, Luteolin-7-O-glucuronide has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-3, and MMP-9, with varying potencies. medchemexpress.comresearchgate.net This suggests that the glycoside structure may play a role in binding to the active site of these enzymes. researchgate.net Another related compound, Verbascoside, has been found to reduce the activation of MMP-9. researchgate.net The inhibitory potential of these related compounds indicates that this compound may also interact with and inhibit MMPs, but this requires direct experimental verification using specific inhibitor assays. wjgnet.comabcam.combioassaysys.com
| Enzyme | IC₅₀ (μM) |
|---|---|
| MMP-1 | 17.63 |
| MMP-3 | 7.99 |
| MMP-9 | 12.85 |
Interactions with Sodium-Glucose Transporters (SGLT1)
The sodium-glucose cotransporter 1 (SGLT1) is a membrane protein primarily found in the small intestine and kidneys. It is responsible for the active transport of glucose and galactose across the cell membrane, a process coupled to the transport of sodium ions. nih.govd-nb.info The classic inhibitor of SGLT1 is Phlorizin, a glucoside that competitively blocks the transporter's glucose-binding site. researchgate.netmdpi.comnih.govresearchgate.net The inhibitory mechanism of Phlorizin involves its glucoside portion interacting with the sugar-binding residues of SGLT1, while its aglycone tail interacts with other domains of the transporter, leading to conformational changes that block transport. researchgate.netresearchgate.net
Given that this compound is also a glycoside, it is plausible that it could interact with SGLT1. Other phenolic glycosides have been shown to inhibit SGLT1, suggesting a potential class effect. nih.gov However, there are currently no published studies that have directly investigated or confirmed an interaction between this compound and the SGLT1 transporter. Therefore, its role as a potential SGLT1 inhibitor remains speculative and requires experimental validation. mdpi.comescholarship.org
Inhibition of Tyrosinase Activity
This compound's potential as a skin-lightening agent is linked to its ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. news-medical.net Tyrosinase catalyzes the conversion of L-tyrosine to dopaquinone, a crucial step in the production of melanin, the pigment responsible for skin color. news-medical.net The inhibition of this enzyme can, therefore, lead to a reduction in melanin synthesis.
The mechanism by which many phenolic compounds inhibit tyrosinase often involves one of two primary strategies: acting as a competitive inhibitor that binds to the enzyme's active site, thus preventing the substrate from binding, or chelating the copper ions within the active site, which are essential for the enzyme's catalytic function. mdpi.comnih.gov Some compounds can also function as uncompetitive or mixed-type inhibitors, binding to the enzyme-substrate complex or to both the free enzyme and the enzyme-substrate complex, respectively. mdpi.com For instance, studies on similar phenolic compounds like tiliroside (B191647) have demonstrated competitive inhibition for both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov This competitive action is often achieved through the inhibitor mimicking the structure of the natural substrate, L-tyrosine, and binding to the active site. news-medical.net Molecular docking studies with other flavonoids have shown that they can bind to the active site of tyrosinase through hydrogen bonds and hydrophobic interactions. mdpi.com
Modulation of Cholinesterase Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govupol.cz The inhibition of these enzymes is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.gov While direct studies on this compound's interaction with cholinesterases are limited, the activity of other natural compounds provides a framework for understanding potential mechanisms.
Natural compounds can exhibit inhibitory activity against both AChE and BChE. nih.gov For example, kokusaginine (B1673745) has been shown to inhibit both enzymes, with IC50 values of 70.24 µg/mL for AChE and 41.46 µg/mL for BChE. researchgate.net The mechanism of inhibition can vary, with some compounds acting as reversible inhibitors while others may have irreversible effects. upol.cz Kinetic analyses of inhibitors like safranal (B46814) have revealed a mixed-type inhibition, suggesting that the inhibitor can bind to both the catalytic site and the peripheral anionic site of the enzyme. gsconlinepress.com The development of dual inhibitors that target both AChE and BuChE is of growing interest as it may provide a more comprehensive approach to enhancing cholinergic transmission. mdpi.com
Table 1: Cholinesterase Inhibitory Activity of Selected Natural Compounds
| Compound | Enzyme | IC50 (µg/mL) |
| Kokusaginine | Acetylcholinesterase (AChE) | 70.24 |
| Butyrylcholinesterase (BChE) | 41.46 | |
| Methyl Rosmarinate | Butyrylcholinesterase (BChE) | 61.40 |
| Smilagenin | Acetylcholinesterase (AChE) | 43.29 |
This table presents the half-maximal inhibitory concentration (IC50) values for selected natural compounds against acetylcholinesterase and butyrylcholinesterase, based on available research data. researchgate.net
Alpha-Glucosidase Inhibitory Mechanisms
Alpha-glucosidase inhibitors are a class of therapeutic agents that play a significant role in managing postprandial hyperglycemia, a key concern in type 2 diabetes. nih.govmdpi.com These inhibitors function by competitively and reversibly inhibiting alpha-glucosidase enzymes located in the brush border of the small intestine. nih.govwikipedia.org This enzymatic inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby slowing glucose absorption and reducing the post-meal spike in blood glucose levels. wikipedia.orgnih.gov
While specific mechanistic studies on this compound are not extensively detailed in the provided context, the general mechanism for flavonoid-based inhibitors involves binding to the active site of the α-glucosidase enzyme. mdpi.com This binding can be influenced by the structure of the flavonoid, including the presence and position of hydroxyl groups. mdpi.com For instance, research on bavachalcone, another natural compound, revealed a mixed competitive and non-competitive inhibition of α-glucosidase, with molecular docking suggesting that this inhibition is due to the formation of hydrogen bonds with specific amino acid residues in the enzyme's active site. scielo.br This interaction induces conformational changes in the enzyme, leading to its inhibition. mdpi.com
Antioxidant Activity and Free Radical Scavenging Mechanisms
This compound has demonstrated significant antioxidant properties, primarily through its ability to scavenge free radicals. tandfonline.comoup.com This activity is crucial in mitigating the cellular damage caused by oxidative stress, a process implicated in a wide range of diseases including cancer, inflammation, and aging. tandfonline.com
Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
This compound has been shown to be a potent scavenger of various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, hydroxyl radical (•OH), and superoxide (B77818) anion (O₂•⁻). tandfonline.comoup.com The mechanism underlying this scavenging activity is largely attributed to its hydrogen-donating ability. tandfonline.com The structure of this compound, like other phenylpropanoid glycosides, contains phenolic hydroxyl groups which can donate a hydrogen atom to a free radical, thereby neutralizing it and inhibiting the chain reaction of oxidation. tandfonline.com The presence of vicinal phenolic hydroxyl groups, in particular, is believed to enhance this scavenging activity. tandfonline.com
The scavenging of superoxide anions is particularly important as they can be precursors to more reactive species like hydroxyl radicals and singlet oxygen, which can initiate lipid peroxidation in cell membranes. tandfonline.com By neutralizing these initial radicals, this compound helps to prevent the propagation of oxidative damage.
Activation of Endogenous Antioxidant Defense Systems (e.g., Nrf2 pathway)
Beyond direct radical scavenging, some phytochemicals can bolster the body's own antioxidant defenses through the activation of signaling pathways like the Nrf2/Keap1 pathway. nih.gov The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response, controlling the expression of numerous antioxidant and detoxification genes. nih.govwikipathways.org
Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Keap1. wikipathways.org However, in the presence of oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. wikipathways.org In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription. wikipathways.org These genes encode for a variety of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). wikipathways.orgnih.gov While direct evidence for this compound activating the Nrf2 pathway is not explicitly provided, the known actions of other flavonoids and phenolic compounds suggest this as a plausible mechanism for its antioxidant effects. nih.govmdpi.com For example, the flavonoid tiliroside has been shown to increase the protein levels of Nrf2, HO-1, and NQO1 in microglial cells. nih.gov
Anti-Inflammatory Effects and Associated Pathways
The anti-inflammatory properties of this compound are closely linked to its antioxidant activities and its potential to modulate key inflammatory signaling pathways. tandfonline.com Inflammation is a complex biological response often initiated by factors such as pathogens and cellular damage, and chronic inflammation is a contributing factor to many diseases. wikipedia.org
One of the primary mechanisms through which compounds like this compound may exert anti-inflammatory effects is by inhibiting the production of pro-inflammatory mediators. researchgate.net The scavenging of free radicals, as discussed previously, plays a role here, as oxidative stress is a known trigger for inflammatory responses. tandfonline.com
Furthermore, many natural compounds are known to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comfrontiersin.org NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines like TNF-α and interleukins. frontiersin.org By inhibiting the activation of NF-κB, phytochemicals can effectively downregulate the inflammatory cascade. mdpi.com Another related mechanism involves the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins, key mediators of inflammation. cvphysiology.com Some compounds can inhibit COX enzymes, thereby reducing prostaglandin synthesis and inflammation. cvphysiology.com The cholinergic anti-inflammatory pathway, which involves the vagus nerve and the release of acetylcholine to suppress cytokine production, represents another potential, though less directly implicated, mechanism. wikipedia.org
Antimicrobial Activity and Proposed Mechanisms
Phenylpropanoid glycosides, the chemical class to which this compound belongs, are widely recognized for their antimicrobial properties. These natural compounds have demonstrated a spectrum of activity against various pathogenic microorganisms, including bacteria, viruses, and fungi. The specific structure of each glycoside, including the nature and position of sugar and acyl moieties, plays a crucial role in determining the potency and breadth of its antimicrobial effects.
Antibacterial Efficacy Against Specific Pathogens
While specific studies detailing the antibacterial efficacy of this compound are limited, the activity of other phenylpropanoid glycosides provides a strong basis for its potential action. Research has shown that this class of compounds is often more effective against Gram-positive bacteria than Gram-negative bacteria, a difference attributed to the structural variations in the bacterial cell wall.
For example, syringin, a related phenylpropanoid glycoside, has demonstrated inhibitory activity against Gram-positive pathogens such as Staphylococcus aureus, Staphylococcus epidermidis, and Staphylococcus agalactiae. Another prominent member of this class, verbascoside, has also been shown to inhibit bacterial growth. However, the antibacterial effect can be highly specific to the compound's structure. In a study assessing phenylethanoid glycosides against multi-drug-resistant strains of Staphylococcus aureus, forsythoside (B13851194) B showed considerable activity, while the closely related Phlinoside C was inactive, suggesting that small structural differences can significantly impact efficacy.
Antidiabetic Mechanisms Beyond SGLT1 Inhibition
This compound is recognized for its role as an inhibitor of the sodium-glucose cotransporter 1 (SGLT1). nih.gov SGLT1 inhibition in the intestine is a primary mechanism for managing post-meal blood sugar spikes. frontiersin.org However, the therapeutic potential of related compounds often extends beyond this single target. The broader class of SGLT inhibitors and phenylpropanoid glycosides demonstrates a variety of antidiabetic actions that may also be relevant to this compound. nih.govmdpi.com
Beyond direct SGLT1 inhibition, potential mechanisms include:
Modulation of Other Digestive Enzymes: Plant-derived secondary metabolites, including phenylpropanoids, are known to inhibit other key carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase. nih.gov Inhibition of these enzymes slows the breakdown of complex carbohydrates into simple sugars, further contributing to lower postprandial glucose levels.
Improved Insulin (B600854) Sensitivity and Secretion: Some phytochemicals improve insulin sensitivity in peripheral tissues and may even promote insulin secretion from pancreatic β-cells. mdpi.comcore.ac.uk Polyphenols, the parent class of phenylpropanoids, can increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that stimulates insulin release in a glucose-dependent manner. mdpi.com
Regulation of Hepatic Glucose Output: Bioactive principles from medicinal plants can decrease the production of glucose in the liver (gluconeogenesis) by targeting enzymes like glucose-6-phosphatase. frontiersin.orgcore.ac.uk
These multifaceted actions suggest that the antidiabetic profile of this compound could be more comprehensive than SGLT1 inhibition alone, potentially offering broader metabolic benefits.
Antitumor Mechanisms in Pre-clinical Models
Phenylpropanoid glycosides have demonstrated significant antitumor properties in a variety of preclinical models. cellmolbiol.orgnih.gov These compounds can influence multiple stages of cancer progression, from initial tumor cell growth to invasion and metastasis. cellmolbiol.orgfrontiersin.org The anticancer effects are often attributed to a combination of cytotoxic, anti-proliferative, and anti-metastatic activities. cellmolbiol.orgnih.gov While preclinical studies focusing specifically on this compound are limited, the well-documented activities of its chemical relatives provide a strong basis for its potential mechanisms. uoa.grbvsalud.orgbvsalud.org
A primary strategy for cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. frontiersin.org Phenylpropanoids and related flavonoids have been shown to effectively trigger apoptosis and halt the cell division cycle in various cancer cell lines. tjnpr.orgtjnpr.orgplos.orgnih.gov
Induction of Apoptosis: This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Phenylpropanoids can activate these pathways by:
Upregulating the expression of pro-apoptotic proteins like Bax and Bad. mdpi.com
Downregulating anti-apoptotic proteins such as Bcl-2. nih.gov
Triggering the release of cytochrome c from mitochondria. mdpi.com
Activating the caspase cascade (e.g., caspase-3, -8, -9), which executes the final stages of cell death. plos.org
Increasing the production of reactive oxygen species (ROS), which can cause cellular damage and initiate apoptosis. tjnpr.orgplos.org
Cell Cycle Arrest: Cancer is characterized by uncontrolled cell proliferation due to a dysregulated cell cycle. tjnpr.org Phenylpropanoids can intervene by arresting the cell cycle at specific checkpoints, commonly the G1 or G2/M phase, thereby preventing cancer cells from dividing. nih.govtjnpr.orgnih.gov This is often achieved by modulating the levels and activity of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). nih.gov
Table 1: Effects of Phenylpropanoids and Related Compounds on Apoptosis and Cell Cycle in Cancer Cells
| Compound | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Eugenol (Phenylpropanoid) | HeLa (Cervical Cancer) | Induces apoptosis; arrests cells in S and G2/M phases. | nih.gov |
| Generic Phenylpropanoid | 4T1 (Breast Cancer) | Induced highest cell death (11.81%); caused cell accumulation in S and G2/M phases. | tjnpr.orgtjnpr.orgresearchgate.net |
| Pleoside (Phenolic Glycoside) | AGS (Gastric Cancer) | Triggers apoptosis; up-regulates Bax and caspase-3; down-regulates cyclin D1; arrests cell cycle at G1 phase. | nih.gov |
| Pinostrobin (Flavonoid) | HeLa (Cervical Cancer) | Induces apoptosis via ROS-mediated intrinsic and extrinsic pathways. | plos.org |
| Apigenin (Flavonoid) | Prostate & Mesothelioma Cells | Triggers apoptosis by increasing Bax/Bcl-2 ratio and activating caspases. | mdpi.com |
For tumors to grow beyond a small size and spread to other parts of the body (metastasize), they must form new blood vessels, a process known as angiogenesis. thno.org Inhibiting angiogenesis and metastasis are therefore critical goals in cancer therapy. nih.govnih.gov Phenylpropanoid glycosides have shown potential in both areas. cellmolbiol.orgresearchgate.netnih.gov
Inhibition of Angiogenesis: The formation of new blood vessels is a complex process regulated by signaling molecules, most notably Vascular Endothelial Growth Factor (VEGF). mdpi.com Phenylpropanoids and related compounds can inhibit angiogenesis by:
Suppressing the expression or activity of VEGF and its receptors (VEGFR). nih.govmdpi.commdpi.com
Downregulating the activity of Matrix Metalloproteinases (MMPs), which are enzymes that break down the extracellular matrix, allowing endothelial cells to migrate and form new vessels. cellmolbiol.orgnih.gov
Targeting other signaling pathways involved in neovascularization, such as those involving transforming growth factor-beta (TGF-β). nih.govmdpi.com
Inhibition of Metastasis: The spread of cancer cells involves their detachment from the primary tumor, invasion into surrounding tissues, and colonization of distant sites. Phenylpropanoids can interfere with this cascade by inhibiting MMPs, which are crucial for cancer cell invasion. cellmolbiol.orgnih.govmdpi.com Some compounds have also been shown to reduce cell adhesion and migration. nih.gov
Table 2: Anti-Angiogenic and Anti-Metastatic Activity of Phenylpropanoids and Related Compounds
| Compound/Extract | Model | Mechanism of Action | Reference |
|---|---|---|---|
| Acteoside (Phenylpropanoid) | Mouse model (B16 melanoma) | Exhibited antimetastatic effect. | cellmolbiol.org |
| Phyllanthus Plant Extracts | MeWo (Melanoma), PC-3 (Prostate) cells; HUVECs | Inhibited cell adhesion, migration, and invasion; suppressed MMP-2, -7, -9. | nih.gov |
| Syringin (Phenylpropanoid Glycoside) | Duck egg CAM assay | Inhibited blood vessel formation; potential binding to VEGFR2 and MMP-2. | researchgate.netnih.gov |
| Prunin (Flavonoid) | Preclinical models | Inhibits VEGF expression; reduces expression of MMP-2 and MMP-9. | mdpi.com |
| Silibinin (Flavonolignan) | Tumor xenograft models | Reduces microvessel density; decreases VEGF secretion. | frontiersin.orgmdpi.com |
Immunomodulatory Properties
The immune system plays a dual role in cancer, capable of both suppressing and promoting tumor growth. Immunomodulation, the adjustment of the immune response, is a key therapeutic strategy. frontiersin.org Phenylpropanoid glycosides and other polyphenols are recognized for their ability to modulate immune functions. cellmolbiol.orgnih.govnih.govnih.gov These effects are often linked to their anti-inflammatory and antioxidant activities. nih.govresearchgate.net
Potential immunomodulatory mechanisms of this compound, based on its chemical class, include:
Regulation of Cytokine Production: Phenylpropanoids can inhibit the release of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α) from immune cells like neutrophils. cellmolbiol.orgresearchgate.net This can help create a less inflammatory, and potentially less tumor-promoting, microenvironment.
Modulation of Immune Cells: Polyphenols can influence the activity of various immune cells. For instance, they can affect the function of macrophages, which are key players in the tumor microenvironment, and modulate the proliferation and activity of T-cells and B-cells. nih.govfrontiersin.org
Antioxidant Effects: By scavenging free radicals, these compounds can protect immune cells from oxidative stress, thereby preserving their function. cellmolbiol.orgresearchgate.net
The ability to influence cytokine signaling and immune cell function suggests that this compound could contribute to a more effective anti-tumor immune response. journalejmp.com
Structure Activity Relationship Sar Studies of Phlinoside a and Its Analogs
Systematic Investigation of Structural Modifications and Their Impact on Biological Activity
The structure-activity relationship (SAR) for Phlinoside A and its analogs is primarily understood by comparing the biological activities of a series of structurally related, naturally occurring phenylethanoid glycosides (PhGs). uzh.chpsu.edu These investigations involve analyzing how variations in the sugar moieties and the aglycone structure correlate with changes in biological outcomes such as antimicrobial, antioxidant, and cytotoxic effects. thieme-connect.comnih.govnih.gov
A key approach in these SAR studies is the comparison of compounds with different glycosylation patterns. For example, the activity of triglycosidic compounds like this compound, B, and C are compared with diglycosidic analogs such as forsythoside (B13851194) B and verbascoside (B1683046). thieme-connect.comnih.gov One significant finding is that the addition of a third sugar moiety can drastically alter biological activity. An instance of this is the comparison between forsythoside B and phlinoside C, which has an additional rhamnose unit. This structural modification was reported to lead to a loss of antibacterial activity against multi-drug-resistant Staphylococcus aureus. nih.govljmu.ac.uk
Furthermore, modifications on the aglycone portion, such as the methoxylation of the catechol (ortho-dihydroxy) groups on the phenylethanoid or caffeoyl rings, have been shown to reduce cytotoxic activity. thieme-connect.com The collective findings from these comparative studies indicate that the biological profile of this compound and its analogs is a result of a complex interplay between the aglycone structure and the number and type of sugar residues. ljmu.ac.ukscispace.com
Role of the Glycosidic Moieties in Efficacy and Selectivity
The sugar portion, or glycone, of phenylethanoid glycosides plays a fundamental role in determining their biological activity and pharmacokinetic properties. nih.govnumberanalytics.com The number of sugar units, their specific types, and how they are linked together are all critical factors that influence the molecule's interaction with biological targets. uzh.chwisdomlib.org
Influence of Sugar Type, Number, and Linkage Position
The number and type of sugar units are pivotal in defining the biological activity of this compound analogs. PhGs can be categorized as di-, tri-, or tetraglycosides, and this classification often correlates with their efficacy. thieme-connect.com
The transition from a diglycoside to a triglycoside can have a profound impact. For example, forsythoside B is a diglycoside that exhibits considerable antibacterial activity against several multi-drug-resistant strains of S. aureus. However, Phlinoside C, which is structurally similar but contains an additional rhamnose unit attached to the inner rhamnose of forsythoside B, was found to be inactive against the same bacterial strains. nih.govljmu.ac.uk This suggests that increasing the degree of glycosylation, or the steric hindrance from the additional sugar, may prevent the molecule from effectively binding to its target.
The specific type of sugar in the glycosidic chain is also a determining factor. The Phlinoside series (A, B, and C) provides a clear example. These three compounds are all triglycosides that share a common core structure derived from verbascoside, but differ in the terminal sugar attached to the inner rhamnose moiety. uzh.ch In this compound, this terminal sugar is glucose; in Phlinoside B, it is xylose; and in Phlinoside C, it is another rhamnose. uzh.ch This variation in the terminal sugar leads to differences in their biological profiles, although specific comparative activity data for all three is limited.
The linkage position of the sugars is also a critical structural feature. In this compound, the core glucose is substituted at position C-3 with a rhamnose, which in turn is substituted at its C-2 position by the terminal glucose. uzh.ch While the specific impact of altering these linkage positions has not been extensively studied for this compound itself, the defined and conserved linkage patterns across different PhGs suggest their importance for maintaining an optimal three-dimensional structure for biological activity.
| Compound | Core Structure | Number of Sugars | Terminal Sugar | Antibacterial Activity vs. MDR S. aureus |
|---|---|---|---|---|
| Forsythoside B | Verbascoside-like | 2 (Diglycoside) | Apiose (at Glc C-6) & Rhamnose (at Glc C-3) | Active nih.gov |
| Phlinoside C | Forsythoside B + Rhamnose | 3 (Triglycoside) | Rhamnose (at Rha C-2) | Inactive nih.govljmu.ac.uk |
Importance of Specific Glycosyl Units (e.g., rhamnose, xylose, apiose, arabinose, glucose)
The specific type of sugar that constitutes the glycosidic chain has a significant influence on the biological properties of the molecule. The common sugars found in PhGs include rhamnose, xylose, apiose, arabinose, and glucose. uzh.chpsu.edu
Glucose, Xylose, and Rhamnose: The this compound, B, and C series highlights the interchangeability of these sugars and the resulting structural diversity. This compound contains a terminal glucose, Phlinoside B a terminal xylose, and Phlinoside C a terminal rhamnose. uzh.ch As noted previously, the presence of the terminal rhamnose in Phlinoside C appears to abolish the antibacterial activity seen in the related diglycoside, forsythoside B. nih.govljmu.ac.uk This underscores that while glycosylation can be key for solubility and transport, specific sugar units can negatively impact interaction with a given biological target. nih.gov
Studies on a broader range of PhGs have shown that the replacement of pentoses like xylose and arabinose with hexoses (like glucose) or methyl-pentoses (like rhamnose) can lead to a decrease in cytotoxic activity, indicating that the size and nature of the sugar ring are important variables. researchgate.net
| Compound | Central Sugar Core | Sugar at Rha C-2 Position |
|---|---|---|
| This compound | 3,4-dihydroxy-β-phenylethoxy-O-[...-α-L-rhamnopyranosyl-(1→3)]-4-O-caffeoyl-β-D-glucopyranoside | β-D-glucopyranosyl |
| Phlinoside B | 3,4-dihydroxy-β-phenylethoxy-O-[...-α-L-rhamnopyranosyl-(1→3)]-4-O-caffeoyl-β-D-glucopyranoside | β-D-xylopyranosyl |
| Phlinoside C | 3,4-dihydroxy-β-phenylethoxy-O-[...-α-L-rhamnopyranosyl-(1→3)]-4-O-caffeoyl-β-D-glucopyranoside | α-L-rhamnopyranosyl |
Contribution of the Aglycone Moiety to Biological Profile
The aglycone, the non-sugar portion of this compound, consists of a hydroxyphenylethyl group and an acyl moiety, which is typically a caffeoyl group in this class of compounds. psu.eduscispace.com This part of the molecule is critical and often dictates the type and potency of the biological activity.
Significance of Phenylethanoid and Caffeoyl Structures
The phenylethanoid and caffeoyl structures are fundamental to the biological activity of this compound and its relatives. A crucial feature for many of the observed activities, including antioxidant, cytotoxic, and neuroprotective effects, is the presence of an ortho-dihydroxy substitution pattern (a catechol group) on both the phenylethanoid and the caffeoyl aromatic rings. thieme-connect.comljmu.ac.uk
The radical scavenging activity of PhGs, for instance, is strongly correlated with the presence of these phenolic hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals. tandfonline.com Studies comparing various PhGs have consistently shown that compounds possessing the 3,4-dihydroxyphenyl moiety on both the phenylethanol and the acyl group, such as verbascoside and this compound, exhibit potent antioxidant and radical scavenging effects. thieme-connect.comtandfonline.com The caffeic acid moiety, in particular, has been identified as being essential for the cytotoxicity of many PhGs. ljmu.ac.uk Furthermore, the 3,4-dihydroxyphenethyl part of the aglycone is considered critical for strong antiproliferative activity. scispace.com
Effects of Substitutions on Aromatic Rings
Substitutions on the aromatic rings of the aglycone moiety can dramatically alter the biological profile of phenylethanoid glycosides. The most studied substitution is the methylation of the phenolic hydroxyl groups.
When the ortho-dihydroxy catechol groups are modified, for example by methylation to form a methoxy (B1213986) group, a significant decrease in activity is often observed. Structure-activity relationship studies have revealed that PhGs with a caffeoyl moiety (dihydroxy) generally show stronger cytotoxic activity against cancer cell lines than their feruloyl (3-methoxy-4-hydroxy) or coumaroyl (4-hydroxy) counterparts. thieme-connect.com For example, verbascoside and forsythoside B, which both contain catechol structures, were found to be more potent cytotoxic agents than the methoxylated analogs leucosceptoside A and martynoside. thieme-connect.com This highlights the importance of the free hydroxyl groups for biological action, suggesting they may be involved in hydrogen bonding at a target site or are key to the molecule's redox properties.
No Specific Research Found for this compound on Stereochemical Influence and QSAR Modeling
Despite a thorough search of available scientific literature, no specific studies detailing the structure-activity relationship (SAR), particularly concerning the influence of stereochemistry on biological activity or quantitative structure-activity relationship (QSAR) modeling for the chemical compound this compound, could be located.
While the fields of medicinal chemistry and drug discovery extensively explore the impact of a molecule's three-dimensional arrangement on its biological function, specific research pertaining to this compound and its analogs in these areas appears to be limited or not publicly available. General principles of stereochemistry dictate that different stereoisomers of a chiral compound can exhibit varied interactions with biological targets, leading to differences in efficacy and potency. nih.govsolubilityofthings.com Similarly, QSAR modeling is a common computational tool used to predict the biological activity of chemical compounds based on their structural features. nih.govresearchgate.net
However, the application of these principles and methodologies specifically to this compound has not been documented in the accessible scientific papers. Existing research on other natural products and their derivatives highlights the critical role of stereochemistry in determining their biological profiles. nih.govijpsjournal.com For instance, studies on compounds like 3-Br-acivicin have demonstrated that specific stereoisomers are significantly more potent in their biological actions. nih.gov
The absence of dedicated research on this compound means that no data tables or detailed findings on its stereochemical influence or QSAR models can be provided at this time. Further experimental investigation would be required to elucidate these specific aspects of this compound's chemical and biological properties.
Synthetic and Semisynthetic Approaches to Phlinoside a and Its Analogs
Strategies for Total Chemical Synthesis of Phlinoside A
The total chemical synthesis of this compound involves the de novo construction of the molecule from simpler chemical precursors. This approach offers complete control over the structure but is often hampered by the inherent complexities of carbohydrate chemistry.
Challenges in Glycosidic Bond Formation and Stereocontrol
A primary challenge in the synthesis of this compound lies in the formation of its glycosidic linkages, particularly the disaccharide unit composed of glucose and rhamnose ingentaconnect.comthieme-connect.com. Glycosidic bond formation is a cornerstone of carbohydrate chemistry, yet achieving high regio- and stereoselectivity remains a significant hurdle beilstein-journals.orgnih.govbuchhaus.chwikipedia.org. The synthesis of 1,2-cis glycosidic bonds, such as the α-linkage in glucose, is notoriously more difficult than forming 1,2-trans linkages beilstein-journals.orgnih.govbuchhaus.ch. While the anomeric effect can favor α-selectivity, it often requires careful tuning of reaction conditions and the use of specific promoters or participating groups to ensure reliable stereochemical outcomes nih.govbuchhaus.chwikipedia.org. The synthesis must also precisely control the linkage between the glucose and rhamnose units, as well as the attachment of the phenylethyl aglycone to the glucose moiety scispace.comingentaconnect.comthieme-connect.com. Furthermore, the esterification of the caffeoyl moiety to the sugar backbone requires regioselective acylation, adding another layer of complexity scispace.comingentaconnect.comresearchgate.net.
Protecting Group Strategies and Reaction Optimization
To overcome the challenges of selective functionalization, elaborate protecting group strategies are indispensable in the total synthesis of this compound chemistry.coachpressbooks.puborganic-chemistry.orgjocpr.com. Hydroxyl groups on the sugar residues and the phenolic hydroxyls on the aglycone must be selectively protected and deprotected throughout the synthetic sequence to prevent unwanted side reactions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS, TMS), benzyl (B1604629) ethers, and acetals, each offering different stability profiles and deprotection conditions chemistry.coachpressbooks.pub. The selection of protecting groups must consider their compatibility with subsequent reaction conditions and the ease of their orthogonal removal, allowing for sequential modifications at specific sites chemistry.coachorganic-chemistry.orgjocpr.com. Reaction optimization, involving the fine-tuning of solvents, catalysts, temperature, and reaction times, is critical for maximizing yields and stereoselectivity in each bond-forming step, including glycosylations and esterifications beilstein-journals.orgnih.govbuchhaus.chorganic-chemistry.org.
Semisynthetic Modification of Natural this compound Scaffolds
Semisynthesis offers a practical route to this compound analogs by starting with the naturally isolated compound and performing targeted chemical modifications. This approach leverages the pre-existing complex scaffold, reducing the synthetic burden.
Derivatization of Hydroxyl Groups
The numerous hydroxyl groups present on the sugar units of this compound provide ample opportunities for derivatization scispace.comthieme-connect.com. Semisynthetic strategies can involve selective acylation, alkylation, or even further glycosylation at these positions. For instance, modifying the hydroxyl groups on the glucose or rhamnose moieties could alter the compound's solubility, stability, or interaction with biological targets scispace.comthieme-connect.comresearchgate.net. Achieving regioselective modification requires careful application of protecting group chemistry to mask all but the desired hydroxyl group for reaction chemistry.coachpressbooks.puborganic-chemistry.orgresearchgate.net. For example, selective esterification or etherification of a specific hydroxyl group could yield novel analogs with distinct properties.
Modifications to the Caffeoyl Moiety
The caffeoyl moiety, a key structural feature of this compound, can also be a target for modification scispace.comingentaconnect.comthieme-connect.comresearchgate.netijper.org. Chemical transformations can include the removal of the caffeoyl group (deacylation), replacement with other acyl groups, or modification of the phenolic hydroxyls on the caffeoyl unit itself. Research indicates that the presence and arrangement of hydroxyl groups on the aromatic ring can significantly influence biological activity, with ortho-dihydroxy aryl units often conferring greater potency compared to methoxylated analogs thieme-connect.comresearchgate.netijper.org. Therefore, modifying or replacing the caffeoyl group could lead to analogs with modulated or enhanced bioactivity.
Chemoenzymatic Synthesis of this compound and Novel Glycosides
Chemoenzymatic synthesis represents a powerful hybrid approach that combines the precision of enzymatic catalysis with the versatility of chemical synthesis chemistryviews.orgnih.govnih.govmdpi.com. This strategy can be particularly advantageous for complex molecules like this compound, where specific bond formations are challenging to achieve chemically. Enzymes, such as glycosyltransferases or esterases, can catalyze glycosidic bond formation or acylation with remarkable regio- and stereoselectivity under mild reaction conditions chemistryviews.orgnih.govnih.govmdpi.com. For example, specific enzymes could be employed to regioselectively attach the caffeoyl moiety to the sugar or to form the complex disaccharide linkage with high fidelity. This approach can facilitate the synthesis of novel glycosides and analogs that might be inaccessible or inefficient to produce through purely chemical routes, offering a more sustainable and selective pathway chemistryviews.orgnih.govnih.govmdpi.com.
Table 1: Key Challenges and Strategies in this compound Synthesis
| Section | Key Challenge | Primary Strategies Employed | Notes |
| 8.1.1 | Glycosidic Bond Formation & Stereocontrol | Careful selection of glycosyl donors and acceptors; optimization of reaction conditions (promoters, solvents); use of participating/non-participating groups | Achieving specific α- or β-linkages, especially 1,2-cis bonds, is difficult. The disaccharide linkage and aglycone attachment require precise control. |
| 8.1.2 | Protecting Group Strategies & Reaction Optimization | Use of silyl ethers, benzyl ethers, acetals; orthogonal protection strategies; fine-tuning of reaction parameters (catalysts, temperature, solvents) | Essential for selective functionalization of multiple hydroxyl groups and phenolic moieties. Choice of protecting group impacts stability, ease of removal, and overall synthetic efficiency. |
| 8.2.1 | Derivatization of Hydroxyl Groups | Selective protection/deprotection of hydroxyls; esterification, etherification, or further glycosylation | Modification of sugar hydroxyls can alter physicochemical and biological properties. Requires precise control over regioselectivity. |
| 8.2.2 | Modifications to the Caffeoyl Moiety | Deacylation, transesterification, modification of phenolic hydroxyls | The caffeoyl moiety's phenolic hydroxyls can influence activity. Modifications can lead to analogs with altered potency or pharmacokinetics. |
| 8.3 | Chemoenzymatic Synthesis | Integration of enzymes (e.g., glycosyltransferases, esterases) with chemical steps; enzymatic regioselective/stereoselective transformations | Leverages enzyme specificity for challenging bond formations (glycosidic, ester) under mild conditions. Offers efficient routes to complex glycosides and novel analogs. |
List of Compound Names:
this compound
Phenylethanoid glycosides (PhGs)
Acteoside
Cistanosides E and F
Plantainoside D
Poliumoside
Samioside
Suspensaside
Teucrioside
Tubuloside B
Incanoside
6-O-caffeoyl-β-D-glucose
Advanced Analytical Methodologies for Phlinoside a Quantification and Characterization
Chromatographic Techniques for Quantitative Analysis in Biological Matrices and Plant Extracts
Chromatography, particularly when coupled with mass spectrometry, stands as the gold standard for the selective and sensitive quantification of Phlinoside A. These methods allow for the separation of the analyte from a complex mixture of other phytochemicals, ensuring accurate measurement.
LC-MS/MS Method Development and Validation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the quantification of this compound in both plant and biological samples. Its high selectivity and sensitivity enable the detection and quantification of the compound even at low concentrations.
Method Development: The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically employed. A C18 column is commonly used to separate this compound from other related phenylethanoid glycosides and matrix components. nih.gov The mobile phase usually consists of a gradient mixture of an aqueous solvent (often water with a small percentage of an acid like formic or acetic acid to improve peak shape) and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.govrsc.orgmaxapress.com This gradient elution allows for the effective separation of a wide range of compounds with varying polarities.
Mass Spectrometry: Electrospray ionization (ESI) is the preferred ionization technique, typically operated in negative ion mode ([M-H]⁻) for phenylethanoid glycosides like this compound. nih.govmaxapress.com For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the deprotonated parent ion of this compound (m/z 785.25) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole. nih.govmaxapress.com This process ensures extremely high selectivity and minimizes interference from co-eluting compounds.
Interactive Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| LC Column | C18 (e.g., 2.1 x 100 mm, 2.7 µm) | Reversed-phase separation of medium-polarity compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component; acid improves ionization and peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting the analyte. |
| Flow Rate | 0.2 - 0.4 mL/min | Optimized for analytical-scale columns to ensure good separation. |
| Ionization Mode | ESI Negative | Efficiently forms [M-H]⁻ ions for phenolic compounds. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Precursor Ion | m/z 785.25 | Corresponds to the deprotonated molecule of this compound. maxapress.com |
| Product Ion | Specific fragment (e.g., m/z 623.22) | A stable fragment ion used for confirmation and quantification. nih.gov |
Method Validation: Once developed, the method must be validated to ensure its reliability, accuracy, and precision. Validation is performed according to established guidelines and typically includes the assessment of the following parameters:
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is generated using a series of standards, and the coefficient of determination (r²) should ideally be ≥ 0.999. rsc.orgrsc.org
Accuracy: The closeness of the measured value to the true value. It is assessed by analyzing samples with known concentrations of this compound and is expressed as the percentage of recovery. rsc.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is evaluated at intra-day and inter-day levels and is expressed as the relative standard deviation (RSD), which should be low. rsc.orgrsc.org
Limit of Quantification (LOQ): The lowest concentration of this compound that can be quantitatively determined with acceptable precision and accuracy.
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Interactive Table 2: Representative Validation Parameters for a Phenylpropanoid Glycoside Assay
| Parameter | Acceptance Criteria | Reference |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | rsc.orgrsc.org |
| Accuracy (% Recovery) | 95.0% - 105.0% | rsc.orgrsc.org |
| Precision (RSD%) | < 2.0% | rsc.org |
GC-MS for Volatile Degradation Products (if applicable)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound itself is a large, polar, and non-volatile glycoside, making it unsuitable for direct analysis by GC-MS without derivatization.
The application of GC-MS would be relevant only if this compound undergoes degradation (e.g., through acid hydrolysis or high temperatures) to yield smaller, volatile products. For instance, acid-catalyzed degradation of related compounds like iridoids can produce volatile derivatives. thieme-connect.com However, the use of GC-MS for the specific analysis of this compound degradation products is not a commonly reported methodology in scientific literature. Its applicability remains theoretical and would require specific investigation into the degradation pathways of this compound that yield volatile molecules.
Development of Reference Standards and Certified Materials for this compound
The availability of high-purity reference standards is a critical prerequisite for the accurate quantification of this compound using any analytical technique, especially chromatography. A reference standard is a highly purified compound against which a sample is compared in order to confirm its identity and determine its concentration.
For this compound, reference standards are typically obtained through the isolation and purification of the compound from natural sources, such as plants from the Phlomis or Caryopteris genera. thieme-connect.comtandfonline.com The isolation process involves extraction followed by multiple steps of column chromatography (e.g., silica (B1680970) gel, Sephadex, preparative HPLC) to achieve a high degree of purity (typically >98%). The identity and purity of the isolated standard are then rigorously confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
While certified reference materials (CRMs), which come with a certificate of analysis detailing their purity and traceability to international standards, may not be widely available for a specialized compound like this compound, purified standards are used in research and are essential for:
Calibration: Creating the standard curve in HPLC or LC-MS/MS methods to determine the concentration of this compound in unknown samples. smmu.edu.cn
Method Validation: Assessing the accuracy, precision, and linearity of analytical methods.
Identity Confirmation: Comparing the retention time and mass spectrum of a peak in a sample to that of the pure standard to confirm its identity.
Interdisciplinary Perspectives and Future Directions in Phlinoside a Research
Integration of Phlinoside A Research with Omics Technologies
Modern biological research leverages "omics" technologies to provide a system-wide view of molecular processes. For a natural product like this compound, integrating metabolomics, transcriptomics, and proteomics is crucial for understanding its biological context and effects.
Metabolomics Profiling of this compound-Producing Plants
Metabolomics aims to comprehensively analyze the complete set of low molecular-weight metabolites in a biological sample. frontiersin.org This approach serves as a powerful tool for phenotyping organisms based on their chemical composition and for understanding their functional state under various conditions. frontiersin.org For this compound, which is found in plants such as Clerodendrum phlomidis, metabolite profiling can elucidate the broader chemical landscape of the source organism. phcogres.com
Phytochemical screening of Clerodendrum phlomidis has been conducted using methods like Gas Chromatography-Mass Spectrometry (GC-MS). phcogres.comresearchgate.net These studies have identified the presence of numerous secondary metabolite classes, providing a preliminary sketch of the plant's metabolome. researchgate.net
| Metabolite Class | Presence Detected |
|---|---|
| Carbohydrates | + |
| Reducing Sugars | + |
| Cardiac Glycosides | + |
| Saponins | + |
| Tannins | + |
| Phenols | + |
A comprehensive metabolomic investigation using advanced platforms like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would offer a more detailed and quantitative profile. thno.orgnih.gov Such an analysis could identify novel compounds, reveal correlations between this compound levels and other metabolites, and provide insights into the metabolic pathways that are active in the plant. mdpi.com This detailed chemical fingerprint is foundational for quality control, understanding synergistic effects, and exploring the plant's full pharmacological potential.
Computational Chemistry and Molecular Docking Studies
Computational methods are indispensable in modern drug discovery for predicting and analyzing molecular interactions at an atomic level. researchgate.net Molecular docking, a key technique in this field, simulates the binding of a small molecule (ligand), such as this compound, to the active site of a macromolecular target, typically a protein. mdpi.com This approach is crucial for understanding structure-activity relationships and for screening potential drug candidates. researchgate.net
Prediction of Ligand-Receptor Interactions
The primary goal of molecular docking is to predict the preferred orientation and conformation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves using scoring functions to calculate the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction. nih.gov
In a typical docking study involving this compound, its 3D structure would be docked into the binding site of a hypothesized protein target. The simulation would generate multiple possible binding poses. The best poses are then analyzed to identify key molecular interactions, such as:
Hydrogen bonds: Crucial for specificity and binding strength.
Hydrophobic interactions: Important for stabilizing the ligand within the binding pocket. nih.gov
π-π stacking: Occurs between aromatic rings. mdpi.com
These predicted interactions provide a structural hypothesis for how this compound exerts its biological effect. nih.gov Molecular dynamics (MD) simulations can further be used to validate the stability of the predicted ligand-receptor complex over time. nih.gov
| Parameter | Predicted Value/Interaction | Description |
|---|---|---|
| Binding Affinity | -9.5 kcal/mol | Estimated free energy of binding, indicating a strong interaction. |
| Hydrogen Bonds | Tyr84, Ser122 | This compound forms hydrogen bonds with the amino acid residues Tyrosine 84 and Serine 122. |
| Hydrophobic Interactions | Leu25, Phe180, Val192 | Key hydrophobic contacts that stabilize the compound in the binding pocket. |
In Silico Screening for Target Identification
While docking is useful for studying a known target, it can also be used to find new ones through a process called in silico screening. nih.gov This approach helps to narrow down the vast number of potential protein targets in the human body to a manageable number for experimental validation, thereby accelerating the drug discovery process. nih.gov
There are two main strategies for in silico target identification:
Target-Based Screening (Inverse Docking): The 3D structure of this compound is computationally docked against a large library of known protein structures (e.g., from the Protein Data Bank). mdpi.com Proteins that show high predicted binding affinity for this compound are identified as potential biological targets.
Ligand-Based Screening: This method does not require a 3D structure of the target. Instead, the chemical structure of this compound is compared to databases of millions of compounds with known biological activities. mdpi.com If this compound is structurally similar to other molecules that are known to bind to a specific target, that target becomes a candidate for this compound as well.
These computational approaches can generate valuable hypotheses about the mechanism of action of this compound, guiding future experimental work to confirm the identified targets. mdpi.com
Biotransformation and Metabolic Engineering of this compound Pathways
The natural abundance of many valuable plant compounds is often low, making their extraction unsustainable and costly. Biotechnology offers powerful solutions through biotransformation and metabolic engineering to enhance the supply and create novel derivatives. rsc.org
Biotransformation utilizes microorganisms (like bacteria or fungi) or their isolated enzymes to perform chemical modifications on a substrate. nih.govmdpi.com this compound could be subjected to biotransformation to create a library of new analogues. mdpi.com This process can introduce specific chemical changes, such as hydroxylation or glycosylation, which may lead to derivatives with improved solubility, bioavailability, or pharmacological activity. mdpi.com
Metabolic engineering involves the targeted modification of an organism's metabolic pathways to overproduce a desired compound. mdpi.comfrontiersin.org To enhance the production of this compound, a metabolic engineering strategy could be implemented in either its native plant or a heterologous host like yeast (Saccharomyces cerevisiae) or bacteria (E. coli). rsc.org This process would involve several key steps:
Pathway Elucidation: Identifying the complete set of genes and enzymes responsible for the biosynthesis of this compound from primary metabolites.
Gene Cloning and Heterologous Expression: Introducing the identified biosynthetic genes into a microbial host that can be easily cultivated on a large scale. frontiersin.org
Pathway Optimization: Overexpressing genes that code for rate-limiting enzymes in the pathway and down-regulating competing pathways to channel more metabolic flux towards this compound production. mdpi.com
Fermentation: Growing the engineered microorganism in a bioreactor under optimized conditions to produce large quantities of the compound.
These advanced biotechnological approaches hold the promise of providing a sustainable and scalable source of this compound and its derivatives for further research and development. nih.gov
Exploration of Synergistic Effects of this compound with Other Phytochemicals
The investigation into the synergistic effects of this compound with other phytochemicals presents a promising frontier in natural product research. Synergy in this context refers to the interaction of two or more compounds to produce a combined effect greater than the sum of their individual effects. This approach can lead to enhanced therapeutic efficacy while potentially reducing the required dosages of individual components, thereby minimizing potential side effects mdpi.com. The exploration of these combinations is rooted in the understanding that the complex array of phytochemicals in medicinal plants often work in concert to achieve their therapeutic benefits.
Several classes of phytochemicals are being considered as potential synergistic partners for this compound. These include other flavonoids, terpenoids, and alkaloids, which are known to possess a wide range of biological activities. The mechanisms underlying these potential synergistic interactions are multifaceted and can involve complementary modes of action, enhancement of bioavailability, or the modulation of metabolic pathways. For example, one phytochemical might inhibit an enzyme that would otherwise metabolize this compound, thereby increasing its circulating concentration and duration of action.
The table below outlines potential synergistic combinations of this compound with other phytochemicals and their hypothetical mechanisms of action, based on established principles of phytochemical synergy.
| Phytochemical Combination | Potential Synergistic Mechanism | Potential Therapeutic Application |
| This compound + Quercetin | Enhanced antioxidant activity through complementary free radical scavenging pathways. | Management of oxidative stress-related conditions. |
| This compound + Curcumin | Increased bioavailability of both compounds; modulation of inflammatory pathways such as NF-κB. | Anti-inflammatory therapies. |
| This compound + Resveratrol | Synergistic activation of sirtuins, leading to enhanced cellular protection and anti-aging effects. | Neurodegenerative diseases and metabolic disorders. |
| This compound + Epigallocatechin gallate (EGCG) | Inhibition of cancer cell proliferation through multiple signaling pathways. | Oncology. |
Further research is essential to validate these hypothetical synergies through in vitro and in vivo studies. Such investigations will be crucial in unlocking the full therapeutic potential of this compound in combination with other natural compounds.
Challenges and Opportunities in Translating this compound Research for Academic Impact
The translation of this compound research from preclinical findings to significant academic impact is a complex process fraught with challenges, yet it also presents substantial opportunities for innovation and discovery in the field of natural product science. The successful navigation of this translational pathway is critical for realizing the full scientific and potential therapeutic value of this phytochemical.
One of the primary challenges lies in the inherent variability and potential biases in the interpretation of preclinical study data nih.gov. Small-scale studies can be particularly susceptible to skewed results, making it essential to design robust and well-controlled experiments to validate initial findings nih.gov. Furthermore, the transition from promising laboratory assays to practical applications can take years and involves a series of meticulous and often tedious steps nih.gov. For natural compounds like this compound, challenges also include issues related to poor water solubility, a short biological half-life, and the determination of an optimal dose interval, all of which can impede clinical translation nih.gov. The availability of funding, regulatory hurdles, and a shortage of qualified investigators also represent significant non-scientific barriers to translational research nih.gov.
Despite these obstacles, the journey of translating this compound research is rich with opportunities. Phytochemicals continue to be a primary source for the synthesis of novel therapeutic and preventive drugs due to their unique chemical diversity that cannot be matched by synthetic libraries . The growing interest in natural health products and the advancement of technologies for phytochemical analysis and screening are creating a more favorable environment for this type of research mdpi.com. The development of innovative drug delivery systems, for instance, can help overcome issues of bioavailability and stability that have traditionally hindered the clinical application of natural compounds nih.gov. Moreover, interdisciplinary collaborations between chemists, biologists, and clinicians can foster a more comprehensive understanding of the mechanisms of action of this compound and accelerate its path toward academic and potentially clinical significance researchgate.net.
The table below summarizes the key challenges and opportunities in the translational research of this compound.
| Challenges | Opportunities |
| Variability and bias in preclinical data nih.gov. | Unique chemical diversity of phytochemicals for drug discovery . |
| Poor physicochemical properties (e.g., solubility, half-life) nih.gov. | Advancements in drug delivery technologies to enhance bioavailability nih.gov. |
| Limited funding and regulatory hurdles nih.gov. | Growing consumer demand for natural health products. |
| Shortage of qualified investigators and interdisciplinary collaboration nih.gov. | Increased potential for interdisciplinary research collaborations researchgate.net. |
| Difficulty in standardizing complex natural extracts. | Development of sophisticated analytical techniques for characterization. |
Ultimately, a strategic and well-supported research agenda is necessary to navigate the challenges and capitalize on the opportunities. By addressing the key translational hurdles, the academic community can significantly enhance the impact of this compound research, paving the way for new scientific insights and potential therapeutic innovations.
Q & A
Q. How is Phlinoside A structurally characterized, and what spectroscopic methods are essential for its identification?
this compound is identified through a combination of NMR (1H, 13C), HMBC, and H-H COSY spectroscopy. Key structural features include low-field shifts at C-6 (δC 64.7) and H2-6 (δH 4.61 and 4.35), indicating esterification. The presence of a rhamnopyranosyl group is inferred from coupling constants and methyl signals . For reproducibility, ensure NMR data acquisition on instruments like the JEOL JNM-α-400 spectrometer, and cross-reference with optical rotation and IR/UV spectral data .
Q. What plant sources and extraction protocols yield this compound?
this compound is isolated from Caryopteris incana aerial parts via methanol extraction followed by 1-BuOH fractionation and chromatographic separation. Key steps include using column chromatography with silica gel and Sephadex LH-20 for purification. Ensure solvent polarity gradients are optimized to isolate co-occurring compounds like iridoid glucosides and phenylethanoids .
Q. How do researchers address contradictory spectral data during this compound’s structural elucidation?
Cross-validate NMR assignments with HMBC and COSY correlations. For example, the linkage of a caffeoyl ester to the outer rhamnopyranosyl unit in this compound derivatives (e.g., compound 11) is confirmed via HMBC cross-peaks between H-5/H-4/H-3 protons and C-8 . Discrepancies in δC values should be resolved by comparing data with structurally analogous compounds like leucosceptoside A .
Advanced Research Questions
Q. What synthetic strategies are feasible for this compound derivatives, and how are regioselective esterifications achieved?
Semi-synthesis of derivatives (e.g., 6"-O-caffeoyl this compound) involves enzymatic or chemical acylation. Regioselectivity at the C-6 hydroxyl group is controlled using protecting groups (e.g., acetyl) on other hydroxyls. Monitor reaction progress via TLC and HPLC-MS, and confirm products through comparative NMR analysis with natural analogs .
Q. How can bioactivity studies of this compound be designed to minimize confounding variables?
Use a tiered approach:
- In vitro assays : Test pure compounds (≥95% purity by HPLC) against target enzymes or cell lines, with positive/negative controls.
- In vivo models : Administer this compound in animal studies at doses reflecting physiological concentrations observed in C. incana extracts.
- Statistical validation : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in plant extracts .
Q. What mechanisms underlie this compound’s bioactivity, and how can structure-activity relationships (SAR) be explored?
SAR studies should compare this compound with its acylated derivatives (e.g., 6"-O-caffeoyl vs. 6'-O-p-coumaroyl analogs). Use molecular docking to predict interactions with target proteins (e.g., inflammatory enzymes) and validate via mutagenesis assays. Correlate findings with in vitro inhibition data .
Methodological Guidance
Q. How should researchers document experimental procedures for this compound isolation?
Follow the Beilstein Journal of Organic Chemistry’s guidelines:
- Primary data : Include NMR spectra (1H, 13C, 2D), HR-MS, and chromatograms in supplementary materials.
- Reproducibility : Specify solvent systems, column dimensions, and flow rates in chromatography steps .
- Ethical reporting : Disclose plant collection permits and voucher specimen deposition .
What criteria define a rigorous research question for this compound studies?
Apply the FINER framework:
- Feasible : Ensure access to C. incana specimens and analytical instrumentation.
- Novel : Investigate understudied aspects, such as this compound’s role in plant defense mechanisms.
- Ethical : Avoid overharvesting plant material; use sustainable extraction methods .
Data Presentation Standards
| Parameter | Requirement | Source |
|---|---|---|
| NMR chemical shifts | Report δ values to two decimal places | |
| Chromatography | Specify stationary/mobile phases and Rf values | |
| Bioactivity data | Include IC50 values with 95% CIs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
